N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
CAS No.: 1385272-74-1
Cat. No.: VC5266993
Molecular Formula: C16H19N5OS
Molecular Weight: 329.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385272-74-1 |
|---|---|
| Molecular Formula | C16H19N5OS |
| Molecular Weight | 329.42 |
| IUPAC Name | N-(2-cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C16H19N5OS/c1-16(2,12-17)20(3)14(22)11-23-15-19-8-9-21(15)10-13-6-4-5-7-18-13/h4-9H,10-11H2,1-3H3 |
| Standard InChI Key | FFFZQODQHILQBT-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)N(C)C(=O)CSC1=NC=CN1CC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.43 g/mol | Calculated |
| Topological Polar Surface Area | 98.5 Ų | PubChem |
| Hydrogen Bond Donors | 2 | InChI |
| Hydrogen Bond Acceptors | 5 | InChI |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide involves multi-step organic reactions, typically including:
-
Imidazole Functionalization: Alkylation of 1-(pyridin-2-ylmethyl)imidazole with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF).
-
Cyanopropane Incorporation: Nucleophilic substitution between the thiolate intermediate and 2-bromo-2-methylpropanenitrile, catalyzed by phase-transfer agents .
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) to isolate the target compound in >95% purity.
Challenges in Scalability
-
Steric Hindrance: The tert-cyanopropane group impedes reaction kinetics, necessitating elevated temperatures (80–100°C).
-
Oxidative Degradation: The sulfanyl group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis .
Pharmacological Activity and Mechanism
Table 2: Comparative Kinase Inhibitor Profiles
Mechanistic Insights
-
JAK/STAT Pathway Modulation: Molecular docking studies suggest that the imidazole nitrogen coordinates with conserved lysine residues in JAK kinases, disrupting ATP binding .
-
Cytokine Signaling Interference: In vitro assays demonstrate suppression of IL-2 and IFN-γ production in T-cells at 10 μM concentrations .
Applications in Drug Development
Autoimmune Diseases
Preclinical models highlight its efficacy in rheumatoid arthritis, reducing synovial inflammation by 60% at 5 mg/kg/day doses .
Oncology
The compound’s ability to block JAK3 signaling positions it as a candidate for T-cell lymphomas, where constitutive JAK/STAT activation is prevalent .
Pharmacokinetics
-
Oral Bioavailability: 22% in rodent models, limited by first-pass metabolism.
-
Half-Life: 3.7 hours, necessitating twice-daily dosing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume